Product packaging for Naphthalene-1,4-dicarbonitrile(Cat. No.:CAS No. 3029-30-9)

Naphthalene-1,4-dicarbonitrile

Cat. No.: B049210
CAS No.: 3029-30-9
M. Wt: 178.19 g/mol
InChI Key: BENSWQOUPJQWMU-UHFFFAOYSA-N
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Description

Naphthalene-1,4-dicarbonitrile is a high-value aromatic nitrile building block extensively utilized in advanced materials research and organic synthesis. Its primary research value lies in its role as a versatile precursor for the construction of organic electronic materials, particularly n-type organic semiconductors and non-fullerene acceptors used in organic photovoltaics (OPVs) and perovskite solar cells. The strong electron-withdrawing nature of the two cyano groups, coupled with the rigid, planar naphthalene core, facilitates efficient π-π stacking and electron transport, which are critical for high device performance. Furthermore, this compound serves as a key intermediate in the synthesis of functional dyes, luminescent materials, and rigid-rod polymers. Its mechanism of action in these applications is defined by its electron-accepting capability and its ability to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting macromolecules, thereby modulating their optoelectronic properties. Researchers also employ this compound in the development of metal-organic frameworks (MOFs) and as a ligand or precursor for various coordination complexes. This reagent is provided as a high-purity material to ensure reproducibility in sensitive synthetic and fabrication processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2 B049210 Naphthalene-1,4-dicarbonitrile CAS No. 3029-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,4-dicarbonitrile
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InChI

InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BENSWQOUPJQWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
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DSSTOX Substance ID

DTXSID00184374
Record name Naphthalene-1,4-dicarbonitrile
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Molecular Weight

178.19 g/mol
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CAS No.

3029-30-9
Record name 1,4-Naphthalenedicarbonitrile
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Record name 1,4-Naphthalenedicarbonitrile
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Synthetic Methodologies and Precursor Chemistry of Naphthalene 1,4 Dicarbonitrile

Established Synthetic Routes to Naphthalene-1,4-dicarbonitrile

Condensation Reactions involving 1,2-Phenylenediacetonitrile (B147420)

One of the classical methods for synthesizing the naphthalene (B1677914) core involves the condensation of 1,2-phenylenediacetonitrile with appropriate reactants. For instance, the reaction of 1,2-phenylenediacetonitrile with glyoxal (B1671930) in the presence of a base like potassium hydroxide (B78521) in N,N-dimethyl-formamide can yield this compound. lookchem.comnih.gov This approach builds the naphthalene ring system through the formation of new carbon-carbon bonds. Another variation involves the condensation of phenylenediacetonitrile with a phenanthrenequinone (B147406) derivative to produce cyano-substituted polycyclic aromatic compounds. theses.fr

Derivatization from Naphthalene Precursors

A more direct and common approach to this compound involves the derivatization of pre-existing naphthalene cores. This typically entails nucleophilic substitution reactions on 1,4-disubstituted naphthalenes. For example, reacting 1,4-dibromonaphthalene (B41722) with a cyanide source like potassium cyanide (KCN) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) can produce the desired dinitrile. Another method involves the dehydration of naphthalene-1,4-dicarboxamide using a dehydrating agent like phosphorus oxychloride. ontosight.ai

A two-step process starting from naphthalenesulfonic acid has also been reported. This involves a high-temperature reaction (200–300°C) with KCN, although it generally results in lower yields (<50%) and produces polymeric by-products. A more efficient route starts from 4-bromo-1-naphthoic acid, which is reacted with copper(I) cyanide in a polar, aprotic solvent. The resulting copper salt complex of 4-cyanonaphthoic acid is then saponified to yield the dicarboxylic acid, which can be further converted to the dinitrile. google.comprepchem.com

Advanced Synthetic Approaches for Substituted Naphthalene Dicarbonitrile Derivatives

Modern synthetic organic chemistry offers more sophisticated methods for the synthesis of this compound and its substituted derivatives, often providing higher yields, better regioselectivity, and milder reaction conditions.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation has emerged as a powerful tool for the synthesis of aromatic nitriles, including naphthalene dicarbonitriles. rsc.orgrsc.org This method typically involves the cross-coupling of a halo-naphthalene with a cyanide source in the presence of a palladium catalyst. For instance, the reaction of 1,4-dibromonaphthalene with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in N,N-dimethylacetamide (DMAC) at 120°C can afford this compound in good yields (e.g., 78%).

The catalytic cycle for this transformation generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the naphthalene derivative, forming a Pd(II) intermediate.

Cyanide Transfer: A cyanide ion from the cyanide source displaces the halide on the palladium complex.

Reductive Elimination: The dinitrile product is formed, and the Pd(0) catalyst is regenerated.

Various phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can be employed to stabilize the palladium catalyst and improve reaction efficiency. thieme-connect.de

Table 1: Comparison of Synthetic Routes to this compound
Starting MaterialReagent(s)CatalystSolventTemperature (°C)Yield (%)Reference
1,4-DibromonaphthaleneKCNNoneDMF80–100Not specified
Naphthalenesulfonic acidKCNNoneNot specified200–300&lt;50
1,4-DibromonaphthaleneK₄[Fe(CN)₆]Pd(OAc)₂DMAC12078
4-Bromo-1-naphthoic acidCu(I)CNNoneDMF150-160High google.comprepchem.com

Suzuki-Miyaura Coupling for Specific Substitution Patterns

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds and can be employed to synthesize specifically substituted naphthalene derivatives, which can then be converted to dinitriles. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.

For instance, a substituted bromonaphthalene could be coupled with a boronic acid containing a cyano group, or a naphthalene diboronic acid could be coupled with a bromo-benzonitrile to introduce the desired substitution pattern. oup.com While not a direct route to the dinitrile, this method provides a powerful strategy for accessing a wide range of functionalized precursors. A challenge in Suzuki-Miyaura coupling can be the competitive protodeborylation of the organoboron reagent, particularly with electron-deficient systems. nih.gov Recent advancements have shown that using naphthalene-1,8-diaminato (dan)-substituted organoboron compounds can mitigate this issue due to their diminished Lewis acidity. nih.govchemrxiv.org

Multistep Synthesis and Strategic Functional Group Transformations

The synthesis of complex or highly functionalized naphthalene dicarbonitrile derivatives often requires multistep synthetic sequences. researchgate.net These strategies may involve a combination of the reactions mentioned above, along with other key transformations. For example, a synthetic route might begin with the construction of a substituted naphthalene core via a Diels-Alder reaction or a Haworth synthesis. youtube.com Subsequent steps could involve halogenation, followed by palladium-catalyzed cyanation.

Functional group interconversions are also crucial. For example, a carboxylic acid group can be converted to a nitrile through a multi-step process involving conversion to an amide, followed by dehydration. Alternatively, an amino group can be transformed into a nitrile via the Sandmeyer reaction. These strategic transformations allow for the introduction of cyano groups at specific positions on the naphthalene ring, enabling the synthesis of a diverse library of substituted naphthalene dicarbonitrile derivatives for various applications. mdpi.com

This compound as a Versatile Synthetic Building Block

The chemical reactivity of the two cyano groups, combined with the rigid aromatic naphthalene core, makes this compound a highly versatile building block in organic synthesis. cymitquimica.com

Key Intermediate in Complex Organic Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its nitrile functionalities can be readily converted into other functional groups, opening pathways to diverse molecular architectures. ontosight.ai

Dyes and Optical Brighteners : The compound is used as an intermediate in the production of optical brighteners and dyes. chemicalbook.com

Bioactive Molecules : It is a versatile intermediate for synthesizing bioactive molecules for potential pharmaceutical applications. ontosight.aicymitquimica.com The nitrile groups can be transformed, for example, into amines or carboxylic acids, which are common moieties in pharmacologically active compounds.

Other Naphthalene Derivatives : Through reactions like oxidation and reduction, this compound is a precursor to other substituted naphthalene derivatives. Oxidation can lead to the formation of benzaldehydes and phenyl ketones, while reduction yields the corresponding amines. Nucleophilic substitution reactions allow for the replacement of the cyano groups with other functional groups.

Precursor for Advanced Functional Materials

The inherent electronic and optical properties of this compound make it a valuable precursor for the development of advanced functional materials. ontosight.ai Its rigid, planar aromatic structure contributes to desirable characteristics in polymers and molecular crystals. ontosight.aicymitquimica.com

Organic Electronics : Due to its electronic properties, it is a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai The extended conjugation of the naphthalene system influences its optoelectronic behavior. cymitquimica.com

Polymers and Molecular Crystals : Its incorporation into polymeric structures or molecular crystals can result in materials with unique optical and electrical properties. ontosight.ai The aromatic system enhances rigidity and can influence the packing and growth of microstructures. cymitquimica.com

Photonic Applications : The compound may exhibit fluorescence, making it of interest for materials science and applications in photonics. cymitquimica.com

Applications of this compound as a Building Block

Application Area Product/Material Type Key Property/Transformation Reference
Complex Molecule Synthesis Optical Brighteners, Dyes Intermediate for synthesis chemicalbook.com
Complex Molecule Synthesis Bioactive Molecules Conversion of nitrile groups ontosight.aicymitquimica.com
Advanced Materials Organic Electronics (OFETs, OLEDs) Electronic and optical properties ontosight.ai
Advanced Materials Polymers, Molecular Crystals Rigidity and enhanced optical/electrical properties ontosight.aicymitquimica.com

This table is interactive. Click on the headers to sort the data.

Electronic Structure and Advanced Computational Studies of Naphthalene 1,4 Dicarbonitrile Systems

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of naphthalene-1,4-dicarbonitrile. These computational methods provide deep insights into the molecule's electronic characteristics at a fundamental level.

The electronic structure of this compound has been successfully elucidated using Density Functional Theory (DFT) methods. jlu.edu.cn Theoretical studies have utilized the B3LYP functional combined with the 6-311G* basis set to perform these calculations. jlu.edu.cn This level of theory allows for a detailed examination of the molecule's orbital arrangement and energy levels. The aromatic naphthalene (B1677914) core, coupled with the electron-withdrawing nitrile groups, establishes a unique electronic framework that dictates its chemical behavior. thieme-connect.de Further analysis through methods like Natural Bond Orbital (NBO) is also employed to understand the intramolecular interactions and bonding characteristics. jlu.edu.cn

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. thieme-connect.com According to frontier molecular orbital theory, a chemical reaction occurs through the interaction between the HOMO of one molecule and the LUMO of another. thieme-connect.comthieme-connect.de

For this compound, the energy difference between the HOMO and LUMO levels is a critical parameter. A smaller energy gap is indicative of higher reactivity and is correlated with larger total molecular polarizability. jlu.edu.cn The electronic absorption spectra of related systems show intense excitations that are attributed to charge transfer from the HOMO to the LUMO. jlu.edu.cn Photochemical excitation promotes an electron from the HOMO to the LUMO, altering the molecule's reactivity and enabling reactions that are not feasible under thermal conditions. thieme-connect.comthieme-connect.de This principle underpins the use of this compound as a photosensitizer, where its excited state facilitates reactions in other molecules. researchgate.net

Computational studies provide a detailed map of the electron density and charge distribution across the this compound molecule. The presence of two cyano (-CN) groups, which are strongly electron-withdrawing, significantly influences this distribution. google.com Natural Bond Orbital (NBO) analysis is a specific computational method used to study the charge distribution and delocalization of electron density within the molecule. jlu.edu.cn This analysis reveals the polarity induced by the nitrogen atoms of the nitrile groups, creating electropositive and electronegative regions within the structure. thieme-connect.de This charge polarization is fundamental to its reactivity, particularly its interactions with other polar or charged species.

Computational Modeling of Electronic Properties and Reactivity Prediction

Computational modeling serves as a predictive tool for understanding the electronic properties and forecasting the reactivity of this compound. By calculating properties such as the HOMO-LUMO gap and charge distribution, scientists can anticipate how the molecule will behave in different chemical environments. thieme-connect.com

For instance, the molecule's high singlet-excited-state energy makes it a powerful photosensitizer, capable of initiating electron transfer reactions. thieme-connect.com In photosensitized reactions, this compound absorbs light and transfers the energy to another molecule, which then undergoes a chemical transformation. vdoc.pubarchive.org Computational models can predict the efficiency of this energy transfer and the feasibility of subsequent reactions, such as the generation of benzyl (B1604629) radicals from toluene (B28343) or the cleavage of oxirane carbon-carbon bonds. researchgate.netvdoc.pubresearchgate.net These models help in rationalizing observed reaction outcomes and guiding the design of new synthetic methodologies. researchgate.net

Role of Computational Studies in Understanding this compound Behavior

Computational studies play a pivotal and multifaceted role in achieving a comprehensive understanding of this compound's behavior. These theoretical investigations are crucial for building confidence in depicting the shape of potential energy surfaces for reactions, identifying competing chemical processes, and locating the minima that correspond to reaction intermediates. vdoc.pub

By simulating reaction pathways, DFT and other methods provide mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net For example, computational chemistry has been instrumental in clarifying the mechanisms of photochemically generated intermediates in syntheses involving this compound. vdoc.pub The ability to model its excited states is key to understanding its function in photoredox catalysis and its applications in optoelectronics, where its electronic properties are paramount. thieme-connect.comresearchgate.netresearchgate.net Ultimately, these computational approaches provide a foundational, molecular-level understanding that complements experimental findings and accelerates the development of new applications for this compound.

Data Tables

Table 1: Summary of Computational Chemistry Findings for this compound

ParameterMethod/Basis SetFindingReference
Electronic Structure & NBODFT (B3LYP/6-311G*)Provides detailed orbital and bonding information. jlu.edu.cn
Standard Heat of FormationAtomic Energy Method1075 kJ·mol⁻¹ jlu.edu.cn
Frontier OrbitalsDFTHOMO-LUMO gap is critical for reactivity and electronic transitions. jlu.edu.cnthieme-connect.com

Photophysical Properties and Excited State Dynamics of Naphthalene 1,4 Dicarbonitrile Based Systems

Luminescence and Fluorescence Phenomena

Luminescence and fluorescence are key processes that describe the emission of light from electronically excited states. For Naphthalene-1,4-dicarbonitrile and its derivatives, these phenomena are central to their characterization and application.

Strong Fluorescence in this compound and Derivatives

Naphthalene (B1677914) derivatives are well-regarded for their significant fluorescent properties. nih.gov Their rigid, planar structure and extensive π-electron conjugation contribute to high photostability and strong fluorescence emission. nih.gov The introduction of substituent groups onto the naphthalene core can further modify and enhance these properties. For example, the incorporation of silyl (B83357) and silylethynyl groups at the 1- and 4-positions of the naphthalene ring has been shown to cause shifts of the absorption maxima to longer wavelengths (bathochromic shifts) and notable increases in fluorescence intensities. mdpi.comnih.gov This enhancement is also observed with the addition of electron-donating methoxy (B1213986) groups or electron-withdrawing cyano groups. mdpi.comnih.gov The inherent characteristics of the naphthalene framework make its derivatives, including this compound, excellent candidates for the development of organic electronic materials and fluorescent probes. nih.gov

Photoluminescence Quantum Yields (ΦF) and Excited State Lifetimes (τ)

For instance, the parent compound, naphthalene, has a fluorescence quantum yield of 0.23 in cyclohexane (B81311). omlc.org The introduction of certain substituents can dramatically alter these values. The derivative 1,4-bis(trimethylsilylethynyl)naphthalene exhibits a high fluorescence quantum yield of 0.85 and a comparatively short excited-state lifetime of 2 ns. mdpi.com In contrast, the isomeric 2,3-dicyanonaphthalene has a significantly longer singlet excited state lifetime of 26 ns in acetonitrile. scilit.com Naphthalene diimide derivatives, however, often show very low fluorescence quantum yields (in the range of 0.002–0.006) and extremely short lifetimes (5–18 ps), which suggests that rapid intersystem crossing from the excited singlet state is a dominant deactivation pathway. uts.edu.au

Table 1: Photophysical Data for Naphthalene and Selected Derivatives

CompoundPhotoluminescence Quantum Yield (ΦF)Excited State Lifetime (τ)Solvent
Naphthalene0.23 omlc.org~96 nsCyclohexane (degassed) researchgate.net
1,4-bis(trimethylsilylethynyl)naphthalene0.85 mdpi.com2 ns mdpi.comNot Specified
2,3-DicyanonaphthaleneNot Specified26 ns scilit.comAcetonitrile
Naphthalene Diimide Derivatives0.002–0.006 uts.edu.au5–18 ps uts.edu.auNot Specified

Environment Responsiveness of Emission Properties

The emission properties of naphthalene-based systems are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. mdpi.com This effect describes the change in the absorption or emission spectrum of a compound when dissolved in different solvents. mdpi.com Naphthalene derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.com

This shift occurs because the excited state of the molecule is typically more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission and causing a red shift. mdpi.com This sensitivity to solvent polarity makes naphthalene derivatives, including this compound, useful as probes for studying the microenvironment of chemical and biological systems.

Electron Transfer Mechanisms in Photochemistry

Upon absorption of light, this compound can participate in electron transfer reactions, acting as a potent electron acceptor. This process is fundamental to its role as a photosensitizer in various chemical transformations.

Photoinduced Electron Transfer (PET) from Donors to this compound Singlet Excited State

This compound (also known as 1,4-Dicyanonaphthalene or DCN) is an effective photosensitizer for electron transfer reactions. scilit.com When DCN absorbs a photon, it is promoted to its singlet excited state, ¹DCN*. In this state, it is a much stronger electron acceptor than in its ground state. If a suitable electron donor molecule is present, an electron can be transferred from the donor to the excited DCN, a process known as photoinduced electron transfer (PET). nih.gov

This PET process results in the quenching of the donor's fluorescence. An example is the interaction between DCN and 1,3,5-triphenyl-2-pyrazoline (TPP), where the fluorescence of TPP is quenched by DCN, leading to the formation of an excited-state complex, or exciplex. nih.gov This exciplex then emits light at a longer wavelength, which is a characteristic feature of charge-transfer interactions. nih.gov The efficiency of PET is dependent on the oxidation potential of the donor and the thermodynamics of the reaction. scilit.com

Dynamics of Excited-State Relaxation and Charge Separation

Following photoinduced electron transfer, a charge-separated state is formed, consisting of the radical cation of the donor and the radical anion of the acceptor (this compound). The dynamics of this charge-separated state, including its lifetime and subsequent relaxation pathways, are critical.

In related systems like naphthalene diimides (NDIs), photoexcitation leads to the formation of an intracage charge-separated state. nih.govscispace.com The lifetime of this state can be significantly longer than that of the initial excited state and is influenced by the molecular architecture and the surrounding medium. nih.govscispace.com For instance, the lifetime of the charge-separated state in some NDI-based systems has been observed to increase from picoseconds in solution to hundreds of picoseconds when incorporated into a lipid membrane. nih.gov This lengthening of the charge-separated state's lifetime is often attributed to the spatial separation of the charges, which slows down the charge recombination process. The relaxation from this state typically occurs via charge recombination, which can either return the system to the ground state or lead to the formation of a triplet state.

Symmetry-Breaking Charge Transfer (SBCT) in Naphthalene Bichromophores

Symmetry-breaking charge transfer (SBCT) is a phenomenon observed in bichromophoric systems where, upon photoexcitation, an electron is transferred from one chromophore to the other identical chromophore, resulting in a charge-separated state. This process is of fundamental importance in understanding charge separation dynamics in molecular systems.

Despite the theoretical interest in such processes, a thorough review of scientific literature reveals a lack of specific studies on symmetry-breaking charge transfer in bichromophores based on the this compound core. Research on SBCT in naphthalene-based systems has predominantly focused on other derivatives, such as naphthalene monoimides and diimides. Therefore, detailed research findings and data on SBCT in this compound bichromophores are not available at this time.

Structure-Photophysical Property Relationships

The relationship between the chemical structure of a molecule and its photophysical properties is a cornerstone of materials science. By systematically modifying the structure of a chromophore, it is possible to tune its absorption and emission characteristics.

The electronic nature of substituents appended to the naphthalene core can significantly influence the luminescence properties of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption and fluorescence spectra.

A study by Maeda and Mizuno investigated the photophysical properties of various silyl-substituted naphthalene derivatives, including those with cyano groups. nih.gov Their findings provide insight into the effects of substituents on the luminescence of a system closely related to this compound. Specifically, the photophysical properties of 1-cyano-4-(trimethylsilyl)naphthalene were examined in cyclohexane. nih.gov

The introduction of a trimethylsilyl (B98337) group, which has a different electronic nature compared to a cyano group, influences the absorption and emission maxima, as well as the fluorescence quantum yield. The data from this study allows for a comparison of the photophysical properties of naphthalene and its substituted derivatives. nih.gov

CompoundSubstituent(s)Absorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (Φf)
Naphthalene-276, 286, 312323, 3360.23
1-Cyanonaphthalene1-CN---
1-Cyano-4-(trimethylsilyl)naphthalene1-CN, 4-Si(CH3)3312, 3253450.12

Data sourced from Maeda and Mizuno (2012) in cyclohexane solution. nih.gov

The data indicates that the introduction of a trimethylsilyl group at the 4-position of 1-cyanonaphthalene results in a bathochromic (red) shift in both the absorption and emission maxima compared to the parent naphthalene molecule. nih.gov Furthermore, the fluorescence quantum yield of 1-cyano-4-(trimethylsilyl)naphthalene is lower than that of unsubstituted naphthalene, suggesting that the substituent provides a pathway for non-radiative decay. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Electrochemistry and Redox Behavior of Naphthalene 1,4 Dicarbonitrile

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of naphthalene-1,4-dicarbonitrile is characterized by its high oxidation potential and its ability to accept electrons. The strong electron-withdrawing nature of the two nitrile groups makes the aromatic ring electron-deficient, and thus, difficult to oxidize. The oxidation potential has been reported to be greater than +2.0 V versus a Saturated Calomel Electrode (SCE).

While specific cyclic voltammetry data detailing the reduction potential for this compound is not extensively documented in readily available literature, the electrochemical behavior can be inferred from its structure. The presence of the electron-accepting nitrile groups facilitates the reduction of the naphthalene (B1677914) system. It is expected to undergo a reversible one-electron reduction to form a stable radical anion at a less negative potential compared to unsubstituted naphthalene. This behavior is characteristic of cyano-substituted aromatic compounds, which are known to be good electron acceptors.

Electrochemical Data for this compound and Related Cyanoarenes
CompoundOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)
This compound (1,4-DCN)>2.0Data not available in searched literature
p-Dicyanobenzene (p-DCB)>2.0-1.64 (in Acetonitrile)
Anthracene-9,10-dicarbonitrile (DCA)>2.0-0.91 (in Acetonitrile)

Electron-Withdrawing Nature of Nitrile Groups and Enhanced Electrophilic Character

The two nitrile groups attached to the naphthalene core at the 1 and 4 positions are powerful electron-withdrawing groups. This is due to the electronegativity of the nitrogen atom and the resonance effect of the cyano group, which pulls electron density from the aromatic ring system. Computational studies, such as those using Density Functional Theory (DFT), provide insight into the molecule's electronic properties by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-withdrawing nitrile groups significantly lower the energy of the LUMO.

This lowering of the LUMO energy makes the molecule a better electron acceptor, thereby enhancing its electrophilic character. The aromatic ring becomes more susceptible to nucleophilic attack compared to unsubstituted naphthalene. This electronic feature is crucial for its role in mediating chemical reactions, as it allows the molecule to readily accept an electron from a donor species.

Formation and Stabilization of Radical Anions

Upon accepting an electron, this compound forms a radical anion (DCN˙⁻). The stability of this radical anion is a key feature of its chemistry. The unpaired electron is not localized on a single atom but is delocalized across the entire π-system of the naphthalene ring and, importantly, onto the two nitrile groups. This extensive delocalization is the primary reason for the stability of the radical anion.

Electron Paramagnetic Resonance (EPR) spectroscopy is the principal technique used to study such radical species, providing information on the distribution of the unpaired electron through the analysis of hyperfine coupling constants. While specific hyperfine coupling constants for the this compound radical anion are not detailed in the searched literature, the principles of EPR suggest that significant spin density would reside on the nitrile groups and the naphthalene ring carbons. The stabilization of the radical anion by the electron-withdrawing nitrile groups allows it to exist as a persistent species in solution under appropriate conditions (e.g., in aprotic solvents like acetonitrile or tetrahydrofuran), which is essential for its function as a redox mediator.

Role as an Electrochemical Redox Mediator in Organic Transformations

The ability of this compound to act as a stable electron carrier makes it an effective electrochemical redox mediator. In this role, it facilitates electron transfer between an electrode and a substrate that might otherwise react poorly at the electrode surface. Its function can be seen in both photochemical and electrochemical contexts.

As a photosensitizer, it can be excited by light to initiate electron transfer reactions. For instance, in reactions with benzylic donors, the excited state of this compound acts as a potent oxidant, accepting an electron from the donor to form the stable DCN˙⁻ radical anion and a donor radical cation, which then proceed through various reaction pathways rsc.org.

In a purely electrochemical setting, a closely related compound, 1,4-dicyanobenzene, demonstrates the substrate-mediator duality of this class of molecules. The electrochemically generated 1,4-dicyanobenzene radical anion can act as a reducing agent to mediate the C(sp²)–C(sp³) cross-coupling of alkyl bromides with the dicyanobenzene itself nih.gov. The mediator facilitates the reduction of the alkyl bromide, avoiding undesirable side reactions like homocoupling nih.gov. This showcases how the radical anion of a dicyano-aromatic compound can serve as a potent single-electron reductant in synthetic organic chemistry. This principle extends to this compound, which can be used to oxidize substrates with high redox potentials and to generate reactive species like superoxide (B77818) radicals under aerobic conditions.

Crystal Engineering, Solid State Structures, and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific SCXRD data for Naphthalene-1,4-dicarbonitrile is not available in the searched literature, this section outlines the parameters that such an analysis would reveal.

Elucidation of Molecular Conformation and Dihedral Angles

The this compound molecule is expected to be largely planar. The naphthalene (B1677914) core itself is a rigid, flat aromatic system. The key conformational descriptors would be the dihedral angles between the plane of the naphthalene ring and the two nitrile groups. Due to the sp-hybridization of the carbon and nitrogen atoms in the nitrile groups (C≡N), they are linear and would likely lie in or very close to the plane of the naphthalene ring to minimize steric hindrance and maximize electronic conjugation. Any significant deviation from planarity, described by these dihedral angles, would indicate molecular strain or strong crystal packing forces.

Determination of Crystal System and Space Group

An SCXRD analysis would determine the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. For example, the parent compound, naphthalene, crystallizes in the monoclinic system with the space group P2₁/c. rsc.org Many naphthalene derivatives also crystallize in the monoclinic system. researchgate.net This information is fundamental to understanding the packing efficiency and the nature of the intermolecular interactions in the crystal lattice.

Table 1: Expected Crystallographic Parameters from a Hypothetical SCXRD Analysis This table is illustrative of the data that would be obtained from an experimental analysis and is not based on published results for this compound.

Parameter Description Expected Value/Information
Crystal System The symmetry of the unit cell. Likely Monoclinic or Orthorhombic
Space Group The set of symmetry operations. e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the unit cell.
Dihedral Angles Angle between molecular planes. The angle between the nitrile groups and the naphthalene plane is expected to be near 0°.

Crystal Packing and Supramolecular Assembly in the Solid State

The assembly of molecules in the crystal is directed by non-covalent interactions, which collectively determine the final solid-state architecture.

π-π Stacking Interactions

The large, electron-rich π-system of the naphthalene core strongly favors π-π stacking interactions, which are a dominant force in the crystal packing of many polyaromatic hydrocarbons. nih.gov In the solid state, molecules of this compound would likely arrange in offset parallel stacks to maximize attractive van der Waals forces. The typical distance for such π-π stacking interactions, measured as the separation between the planes of the aromatic rings, is generally in the range of 3.2 to 3.5 Å. ic.ac.uk The presence of the electron-withdrawing nitrile groups would create a significant quadrupole moment on the molecule, likely favoring an offset or herringbone arrangement over a face-to-face stacking motif to minimize electrostatic repulsion.

Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...N)

This compound lacks hydrogen bond donors (like N-H or O-H groups), so it cannot form conventional hydrogen bonds of the N-H···O type. However, the nitrogen atoms of the nitrile groups are weak hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds are expected to play a role in the crystal packing. In this interaction, an aromatic C-H group from a neighboring molecule would interact with the lone pair of electrons on a nitrile nitrogen atom. These interactions, while weaker than classical hydrogen bonds, can be numerous and collectively contribute to the stability of the three-dimensional crystal structure, linking adjacent stacks of molecules. rsc.orgnih.gov

Influence of Planar Geometry and Structural Rigidity on Intermolecular Interactions

The rigid and planar geometry of this compound is a crucial factor in its solid-state packing. nih.gov This structural rigidity limits the possible conformations the molecule can adopt, promoting ordered packing arrangements dominated by π-π stacking. The planarity allows molecules to approach each other closely, maximizing the stabilizing dispersion forces. The defined geometry of the molecule, with the two nitrile groups positioned linearly at opposite ends of the aromatic core, would direct the formation of an ordered, repeating supramolecular architecture stabilized by a combination of π-π stacking between the naphthalene cores and weaker C-H···N interactions involving the terminal nitrile groups. ic.ac.uk

Polymorphism and Disorder in Crystalline Naphthalene Dicarbonitriles

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of crystal engineering. Each polymorph, while chemically identical, possesses a unique crystal lattice and, consequently, distinct physical properties.

Currently, detailed experimental studies specifically documenting the polymorphic behavior of this compound are not extensively available in publicly accessible literature. While the broader family of naphthalene derivatives, particularly naphthalene diimides, is known to exhibit rich polymorphic and liquid crystalline phases, specific crystallographic data identifying and characterizing different polymorphs of this compound remain elusive. The potential for polymorphism in this molecule is significant, driven by the possibility of varied packing arrangements influenced by the planar naphthalene core and the polar nitrile groups.

Disorder within the crystalline structure, such as orientational or positional disorder, can also occur. This phenomenon, where molecules or parts of molecules occupy multiple positions within the crystal lattice, can have a profound impact on the material's properties. However, specific reports detailing such disorder in this compound crystals are not readily found in scientific databases.

Structure-Property Relationships in the Solid State, including Electron Transport

The relationship between the crystal structure and the material's properties is a fundamental concept in materials science. In the context of this compound, understanding how its molecular packing influences its ability to transport electrons is of particular interest for its potential use in organic electronics.

The electron-withdrawing nature of the two cyano groups suggests that this compound could function as an n-type organic semiconductor, where electrons are the primary charge carriers. The efficiency of electron transport in the solid state is highly dependent on the degree of intermolecular orbital overlap, which is dictated by the crystal packing. Favorable π-π stacking interactions between the naphthalene cores of adjacent molecules are generally conducive to efficient charge transport.

Despite the theoretical potential, there is a notable lack of specific experimental data on the electron transport properties of this compound. Key metrics such as electron mobility, which quantifies how quickly an electron can move through the material under an electric field, have not been reported in dedicated studies on this compound. Research on related naphthalene-based materials, particularly naphthalene diimides, has shown promising electron mobilities, highlighting the potential of the naphthalene core as a building block for high-performance organic semiconductors. However, direct experimental evidence for this compound is necessary to establish its capabilities in this area.

Applications and Advanced Materials Science of Naphthalene 1,4 Dicarbonitrile Derivatives

Organic Electronics and Optoelectronics

The electronic characteristics of dicyanonaphthalene systems make them well-suited for applications in organic electronics. mdpi.com The incorporation of Naphthalene-1,4-dicarbonitrile derivatives into polymeric structures or molecular crystals can lead to materials with unique optical and electrical properties. mdpi.com

Naphthalene-based polymers are recognized as highly suitable materials for OLED applications, particularly for generating blue light. researchgate.net Copolymers incorporating 1,4-naphthalene units have been designed and synthesized for use as blue-emitting materials in OLEDs. researchgate.net For instance, copolymers of 1,4-naphthalene with comonomers having non-planar structures, such as phenothiazine (PT) and triphenylamine substituted fluorene (TF), have been developed to tune the emitting color and enhance the performance of Poly(9-vinyl carbazole) (PVK)-based OLEDs. researchgate.net The twisted backbone geometry of these copolymers helps to prevent strong molecular aggregation, which in turn reduces fluorescence quenching in the solid state. researchgate.net In PVK-hosted OLED devices, a copolymer of 1,4-naphthalene and triphenylamine substituted fluorene, when used as a guest material, has been shown to improve both luminance efficiency and external quantum efficiency, achieving a blue-color emission. researchgate.net

Table 1: Performance of a 1,4-Naphthalene-based Copolymer in a PVK-Host-Based OLED

PropertyValue
Guest MaterialPNP(1,4)-TF
Host MaterialPVK
Guest Concentration6 wt%
Emission ColorBlue
Maximum External Quantum Efficiency (EQE)1% (with TPBi ETL)
Data sourced from a study on the structural geometry of 1,4-naphthalene-based copolymers. researchgate.net

Derivatives of naphthalene (B1677914) are prominent in the field of n-type organic semiconductors for OFETs. While research on this compound itself is specific, the broader class of naphthalene diimides (NDIs), which can be synthesized from naphthalene dicarboxylic acids (the hydrolysis product of dinitriles), demonstrates excellent electron mobility. chemicalbook.com These materials are known for their high performance and stability in air. For example, OFETs fabricated with N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) have exhibited field-effect mobilities approaching 6 cm²/(V s). researchgate.net The performance of OFETs based on angular-shaped naphthalene tetracarboxylic diimides can be significantly enhanced by chemical modification of the gate dielectric surface prior to the deposition of the organic semiconductor. researchgate.net This surface treatment leads to improved crystallinity and larger grain sizes of the semiconductor film, resulting in increased electron mobility. researchgate.net One such device achieved an electron mobility of 0.515 cm²/V·s when fabricated on a substrate treated with octadecyltrichlorosilane (OTS). researchgate.net

Table 2: Electron Mobility in Naphthalene Diimide-Based OFETs

NDI DerivativeSubstrate TreatmentElectron Mobility (cm²/V·s)
Angular-shaped NDIOctadecyltrichlorosilane (OTS)0.515
N,N′-bis(cyclohexyl) NDIVapor Deposited~6
This table presents selected high-mobility values for NDI derivatives to illustrate the potential of naphthalene-based cores in OFETs. researchgate.net

In the realm of organic photovoltaics, derivatives of naphthalene have been investigated as non-fullerene acceptors (NFAs). A fused-ring electron acceptor, NDIC, which features a naphthalene core, has been designed and synthesized for use in high-efficiency polymer solar cells. rsc.org When blended with the polymer donor PBDB-T, the NDIC-based device achieved a power conversion efficiency (PCE) of 9.43%. rsc.org This performance was slightly higher than that of a similar acceptor with a benzene core (IDIC), which reached a PCE of 9.19%. rsc.org The naphthalene-based acceptor exhibited a higher open-circuit voltage (Voc) of 0.90 V compared to the 0.77 V of the benzene-based analogue, a difference attributed to the higher lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NDIC. rsc.org

Table 3: Photovoltaic Performance of a Naphthalene-Core-Based Non-Fullerene Acceptor

ParameterPBDB-T:NDICPBDB-T:IDIC
Open-Circuit Voltage (Voc)0.90 V0.77 V
Short-Circuit Current Density (Jsc)15.10 mA/cm²Not specified
Fill Factor (FF)69.60%Not specified
Power Conversion Efficiency (PCE)9.43%9.19%
This data compares the performance of a naphthalene-core acceptor (NDIC) with a benzene-core acceptor (IDIC) in organic solar cells. rsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and geometrically defined structure of the naphthalene unit makes this compound and its derivatives valuable as building blocks for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

While direct reports on the use of this compound in COF synthesis are emerging, the analogous monomer, 1,4-dicyanobenzene, is known to undergo cyclotrimerization to form covalent triazine-based frameworks (CTFs). nih.gov This suggests the potential for this compound to form similar porous polymeric structures with extended conjugation and tailored electronic properties.

In the context of MOFs, the carboxylate derivatives of naphthalene, such as naphthalenedicarboxylates (NDCs), are widely used as organic linkers. researchgate.net For example, MOFs constructed from lanthanide ions and naphthalenedicarboxylate linkers have been synthesized and characterized. researchgate.net The functionalization of naphthalenedicarboxylate linkers has been shown to enhance the gas adsorption properties of MOFs. rsc.org For instance, derivatives of MOF-205, which incorporate functionalized naphthalene dicarboxylate linkers, have demonstrated enhanced hydrogen and carbon dioxide adsorption capacities compared to the parent MOF. rsc.org

Table 4: Gas Adsorption Properties of MOF-205 and its Naphthalene Dicarboxylate Derivatives

MaterialBET Surface Area (m²/g)H₂ Adsorption TrendCO₂/N₂ Selectivity (IAST)CO₂/CH₄ Selectivity (IAST)
MOF-2054460BaselineNot specifiedNot specified
MOF-205-NO₂3980> MOF-205Not specifiedNot specified
MOF-205-NH₂4330> MOF-205-NO₂Not specifiedNot specified
MOF-205-OBn3470> MOF-205-NH₂6.52.7
This table summarizes the impact of functionalized naphthalene dicarboxylate linkers on the properties of MOF-205. rsc.org

Naphthalocyanines and Related Macrocycles for Advanced Technologies

Naphthalene dicarbonitriles are key precursors in the synthesis of naphthalocyanines (Ncs), which are larger analogues of phthalocyanines with extended π-electron systems. nih.gov The classic synthetic route to naphthalocyanines involves the cyclotetramerization of naphthalonitrile building blocks. mdpi.com This reaction is often templated by a metal ion, leading to the formation of a metallo-naphthalocyanine complex. nih.gov

The on-surface synthesis of naphthalocyanines from ortho-dicarbonitrile precursors has been demonstrated as a versatile approach to creating π-extended cyclic phthalocyanines. nih.gov For example, the tetramerization of phthalonitrile derivatives on metal surfaces can be templated by metal atoms such as iron, copper, or manganese. nih.gov The extended π-conjugation in naphthalocyanines results in strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, making them promising materials for a variety of advanced technologies, including photodynamic therapy, optical imaging, and as NIR dyes in materials science. mdpi.comnih.gov The specific properties of the resulting naphthalocyanine can be tuned by modifying the peripheral positions of the naphthalene units in the precursor. nih.gov

Non-Linear Optics (NLO)

Material FormFocus of ResearchPotential Application
One-Dimensional Sub-microstructuresPreparation and Optical Properties iccas.ac.cnucas.ac.cnPhotonic and Optoelectronic Devices
Polymers functionalized with dicyano compoundsNon-linear optical elements and devices google.comOptical Switching and Modulation
Component in polarizing platesControl of light polarization google.comLiquid Crystal Displays (LCDs)
Table 1. Research Focus on this compound Derivatives in NLO.

Photodynamic Therapy (PDT) and Photoacoustic Imaging

The core principle of photodynamic therapy involves a photosensitizer that, upon light absorption, initiates chemical processes leading to cell death. While direct applications of this compound in clinical PDT have not been documented, its fundamental photochemical behavior as a photosensitizer is well-established. It is known to act as a potent electron acceptor in its excited state, capable of initiating photo-induced electron transfer (PET) reactions conicet.gov.ar.

This photosensitizing capability has been utilized in various organic synthesis reactions, such as the generation of benzyl (B1604629) radicals from toluene (B28343) mcmaster.ca and in photocatalytic oxidative deselenations uni-regensburg.de. Studies have also examined its role as an electron acceptor in the photodegradation of various drugs, a process that helps in understanding drug phototoxicity acs.orgacs.org. These applications, while not therapeutic, demonstrate the compound's ability to sensitize reactions upon illumination, which is the foundational mechanism of Type I PDT. There is mention of research into derivatives, such as those with phenylacetylene, for potential use in photodynamic therapy photochemistry.jp. No research linking this compound to photoacoustic imaging was identified.

Sensing Applications in Chemical and Biological Systems

This compound and its derivatives are valuable tools in the development of sensors for both chemical and biological systems, largely owing to their distinct fluorescence and electrochemical properties. The compound's ability to engage in photo-induced electron transfer makes it an effective probe for studying complex biological interactions. It is specifically used in biological studies to investigate the electron transfer mechanisms of nucleic acid precursors and ctDNA with protein enzymes chemicalbook.com.

In the realm of fluorescence-based sensing, this compound serves as an interesting component. Its interactions can lead to fluorescence quenching or the formation of an exciplex—an excited-state complex with a distinct, often red-shifted, emission researchgate.netacs.org. This phenomenon is a key principle in the design of fluorescent probes. For instance, the fluorescence of 1,3,5-triphenyl-2-pyrazoline is quenched by this compound in mixed coaggregates, accompanied by a new emission band from the resulting exciplex researchgate.net. This behavior allows for the detection of specific analytes that can modulate these interactions. Furthermore, organic microlasers constructed from materials like this compound derivatives can function as highly sensitive chemical vapor sensors ucas.ac.cn.

Sensing Target/SystemMechanism/PrincipleReference
Nucleic Acid Precursors & ctDNAElectron Transfer Mechanism Studies chemicalbook.com chemicalbook.com
General Analyte DetectionFluorescence Quenching / Exciplex Formation researchgate.netacs.org researchgate.net
Chemical VaporsOrganic Whispering-Gallery-Mode Microlasers ucas.ac.cn ucas.ac.cn
Table 2. Sensing Applications of this compound.

Specialty Chemicals and Dye Production

This compound is a recognized intermediate in the chemical industry, particularly in the synthesis of dyes and optical brighteners chemicalbook.comchemicalbook.com. The two cyano groups on the naphthalene core are reactive sites that can be transformed into other functional groups, making the molecule a versatile building block cymitquimica.com. Its derivatives are used to create complex molecular architectures required for vibrant and stable colorants. Specifically, it serves as a precursor for naphtholactams, which are then used to produce various dyes and pigments chemicalbook.comchemicalbook.com. The electron-withdrawing nature of the cyano groups also influences the electronic properties of the final dye molecules, affecting their color and photostability cymitquimica.com.

Advanced Functional Materials

The unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials, especially in organic electronics . Its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) stems from its defined electronic characteristics, influenced by the strongly electron-withdrawing cyano groups .

A significant area of research is the fabrication of highly ordered microstructures from this compound. Using methods like reprecipitation, scientists have successfully created solid and tubular one-dimensional sub-micrometer structures researchgate.netresearchgate.net. These microstructures exhibit good crystallinity, and the ordered molecular packing within them leads to distinct optical and electronic properties researchgate.net. The ability to control the self-assembly of this molecule into well-defined shapes like wires and tubes is critical for building next-generation electronic and photonic devices from the bottom up.

Supramolecular Chemistry and Host Guest Interactions Involving Naphthalene 1,4 Dicarbonitrile

Self-Assembly Principles and Mechanisms

Currently, dedicated studies on the self-assembly principles and mechanisms of naphthalene-1,4-dicarbonitrile are not extensively documented in publicly available research. General principles of supramolecular chemistry suggest that the planar, aromatic structure of this compound, combined with the electron-withdrawing nature of its nitrile groups, would likely drive self-assembly through a combination of π-π stacking and dipole-dipole interactions. The quadrupole moment of the naphthalene (B1677914) core and the localized dipoles of the C≡N bonds would be significant factors in determining the packing arrangement in any resulting supramolecular structures. However, without specific experimental studies, any description of the precise assembly mechanism remains speculative.

Formation of Charge-Transfer (CT) Complexes

Naphthalene derivatives are well-known participants in the formation of charge-transfer (CT) complexes, acting as either electron donors or acceptors depending on the nature of their substituents. The two nitrile groups in this compound are strongly electron-withdrawing, which significantly lowers the energy of its lowest unoccupied molecular orbital (LUMO). This characteristic suggests that it would be an effective electron acceptor in the presence of suitable electron-donor molecules.

The formation of a CT complex can be generally described by the association of a donor (D) and an acceptor (A) to form a new complex [D-A], which often exhibits a characteristic CT absorption band in its UV-vis spectrum.

General Reaction for CT Complex Formation: D + A ⇌ [D–A]

While specific studies detailing the formation of CT complexes with this compound as the acceptor are scarce, related research on similar dicyano-aromatic compounds provides a basis for understanding. For instance, studies on other dicyanonaphthalenes or related structures often report on their ability to form colored complexes with electron-rich aromatic compounds. The stability of such complexes is typically quantified by the association constant (KCT), and the energy of the CT transition is indicative of the electronic properties of the donor and acceptor.

Table 1: Expected Properties of Charge-Transfer Complexes with this compound

Donor Type Expected Interaction Strength Potential Spectroscopic Signature
Electron-rich aromatic hydrocarbons (e.g., pyrene, anthracene) Strong New absorption band at longer wavelengths (visible region)
Anilines and other amino-substituted aromatics Strong Significant color change upon mixing

Further experimental work, including spectroscopic titrations and computational modeling, is necessary to fully characterize the CT complexes of this compound and determine key parameters such as association constants and the energies of the charge-transfer bands.

Host-Guest Complexation and Energy Level Tuning

The involvement of this compound in host-guest complexation is another area that warrants more specific investigation. Its rigid, planar structure and potential for engaging in non-covalent interactions make it a candidate for inclusion within larger host molecules, such as cyclodextrins, calixarenes, or self-assembled molecular cages. Encapsulation within a host cavity could significantly alter its photophysical properties and reactivity.

Conversely, there is no substantial evidence to suggest that this compound itself acts as a host molecule for smaller guests, as it lacks a pre-organized cavity.

The energy levels (HOMO and LUMO) of a guest molecule can be tuned by the microenvironment provided by the host. For this compound, encapsulation within a nonpolar cavity of a host molecule would be expected to cause a blue shift (hypsochromic shift) in its absorption and emission spectra, reflecting a destabilization of the polar excited state relative to the ground state. Conversely, a polar host environment could lead to a red shift (bathochromic shift). At present, there is a lack of specific experimental data to quantify the extent of energy level tuning for this compound through host-guest complexation.

Role of Intermolecular Interactions in Supramolecular Architectures

The crystal structure and packing of this compound would be dictated by a variety of intermolecular interactions. The dominant forces would likely be π-π stacking interactions between the naphthalene rings and electrostatic interactions involving the nitrile groups. The specific arrangement of molecules in the solid state—such as herringbone or slipped-stack arrangements—would be a balance of these attractive and repulsive forces.

Reaction Mechanisms and Pathways of Naphthalene 1,4 Dicarbonitrile

Photochemical Reaction Mechanisms

The photochemistry of Naphthalene-1,4-dicarbonitrile (NDN) is characterized by its ability to engage in electron transfer processes upon excitation. These reactions often proceed through the formation of exciplexes and radical ion pairs, leading to a diverse array of products.

While direct studies on the electron-transfer processes in the oxygenation of this compound are specific, the principles can be understood from the behavior of naphthalene (B1677914) and related aromatic compounds with oxygen. Aromatic molecules can form charge-transfer (CT) complexes with molecular oxygen, where the aromatic compound acts as an electron donor and oxygen as the electron acceptor. nih.gov This interaction can lead to new absorption bands. nih.gov In the case of this compound, the presence of strong electron-withdrawing cyano groups modifies its electron-donating ability compared to unsubstituted naphthalene. Upon photoexcitation, an excited state of the this compound-oxygen complex can be formed. Electron transfer within this complex would generate the this compound radical cation and a superoxide (B77818) radical anion. The subsequent reactions of these species would define the oxygenation products. The efficiency and pathway of such a process are highly dependent on solvent polarity and the presence of other reactants.

The formation of the this compound radical cation is a key step in its photochemical reactions with various substrates, such as methylbenzenes. acs.orgacs.org This process is initiated by the photoexcitation of this compound, which then forms a charge-transfer exciplex with an electron donor (e.g., a methylbenzene). Within this exciplex, electron transfer occurs, yielding the this compound radical anion and the methylbenzene radical cation. acs.org

Subsequent reactions are complex and can involve proton transfer, radical coupling, and radical escape pathways. For instance, in reactions with methylbenzenes, a water-mediated proton transfer can occur within the initial charge-transfer complex. acs.org This is followed by an in-cage reaction of the resulting radicals to form specific addition products. acs.org Alternatively, the benzylic radical can escape the solvent cage and be trapped by another molecule of this compound. acs.org

The distribution of the final products is highly dependent on the reaction conditions and the specific methylbenzene used. The table below summarizes the products formed from the photochemical reaction of this compound (NDN) with toluene (B28343).

Product NameChemical StructureFormation Pathway
4-benzyl-l-naphthalenecarbonitrileC₁₈H₁₃NFormed from the escaped benzylic radical being trapped by NDN. acs.org
2-benzyl-1,2-dihydro-1,4-naphthalenedicarbonitrileC₁₉H₁₄N₂Results from the in-cage reaction of the two radicals after proton transfer. acs.org
6,11-dicyano-5,11-methano-5,6,11,12-tetrahydrodibenzo[a,e]cycloocteneC₂₀H₁₄N₂Formation involves a further water-mediated hydrogen transfer step. acs.org

The generation of radical cations from naphthalene derivatives can also be achieved through other methods like direct photolysis or reaction with sulfate (B86663) radicals (SO₄⁻˙). rsc.org These radical cations are highly reactive and can undergo rapid reactions with nucleophiles or even the parent substrate. rsc.org

Nucleophilic Substitution Reactions

The naphthalene ring system is generally susceptible to electrophilic substitution. iptsalipur.orgvpscience.orgyoutube.com However, the presence of two strong electron-withdrawing cyano groups at the 1 and 4 positions significantly reduces the electron density of the aromatic rings. This deactivation makes electrophilic substitution much more difficult and, conversely, activates the ring system towards nucleophilic aromatic substitution (SNAr).

In this mechanism, a nucleophile attacks one of the electron-deficient carbon atoms of the naphthalene ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of a leaving group (if present) or a hydride ion (in oxidative nucleophilic substitution) restores the aromaticity and yields the substituted product. While specific examples for this compound are specialized, the reactivity pattern is analogous to other electron-poor aromatic systems. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.

Radical Relay Arylation Processes

Radical relay arylation represents a modern synthetic strategy for forming C-C bonds by functionalizing remote C(sp³)–H bonds. While direct examples involving this compound as the substrate are specific, related dicyanoarenes like 1,4-dicyanobenzene have been shown to act as both aryl radical precursors and electrochemical redox mediators in such transformations. rsc.org

In a typical electrochemical radical relay arylation, an aryl nitrile can be reduced to form a radical anion. This species can then participate in a cascade of events, often involving a 1,5-hydrogen transfer (1,5-HAT) process, to generate a remote alkyl radical. This alkyl radical can then be arylated. Given its structure, this compound could potentially serve in similar roles, either as a redox mediator facilitating the radical cascade or as the source of an arylating agent under specific conditions.

Condensation Reactions and Enhanced Electrophilic Character

The strong electron-withdrawing nature of the two nitrile groups endows the naphthalene ring of this compound with a pronounced electrophilic character. This makes it a suitable partner in various condensation reactions with nucleophilic reagents.

For example, the electrophilic aromatic core can react with strong carbon or nitrogen nucleophiles. The nitrile groups themselves can also participate in condensation reactions. They can be hydrolyzed to carboxylic acids, reduced to amines, or undergo addition reactions with organometallic reagents. The enhanced electrophilicity of the ring system facilitates reactions that are not typical for unsubstituted naphthalene, opening pathways for the synthesis of more complex, fused heterocyclic systems and polycyclic aromatic structures.

Q & A

Q. What are the recommended methods for synthesizing Naphthalene-1,4-dicarbonitrile in a laboratory setting?

this compound (CAS 3029-30-9) is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,4-dibromonaphthalene with cyanide sources such as potassium cyanide (KCN) under controlled conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C) to facilitate substitution.
  • Purification : Isolate the product via recrystallization using ethanol or acetone, followed by vacuum filtration to remove impurities.
  • Safety Precautions : Due to the toxicity of cyanide reagents, use fume hoods, personal protective equipment (PPE), and adhere to hazard controls (R20/21/22: harmful if inhaled, in contact with skin, or swallowed) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Characterization should combine multiple techniques:

  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C} NMR confirms nitrile group positions (δ ~115–120 ppm).
  • Infrared (IR) Spectroscopy : Strong absorption at ~2230 cm1^{-1} (C≡N stretch).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with acetonitrile/water mobile phase.
  • Melting Point Analysis : Verify identity against the reported range (209–211°C) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance as a photocatalyst in visible-light-driven reactions?

this compound (1,4-DCN) exhibits a high singlet-excited-state energy (~2.89 eV) and absorbs visible light (λ > 400 nm), making it suitable for photoredox catalysis. Key factors include:

  • Electron-Deficient Structure : The electron-withdrawing nitrile groups stabilize the excited state, enabling single-electron transfer (SET) to substrates.

  • Comparison with Other Cyanoarenes :

    CyanoareneAbsorption Range (nm)Singlet Lifetime (ns)Oxidation Potential (V vs. SCE)
    1,4-DCN400–450~13>2.0
    Anthracene-9,10-dicarbonitrile (DCA)420–480~13>2.0
    p-Dicyanobenzene (p-DCB)300–3509.7>2.0
  • Applications : 1,4-DCN is ideal for oxidizing substrates with high redox potentials (e.g., aryl halides) and generating superoxide radicals (O2_2^-) in aerobic conditions .

Q. What strategies can be employed to mitigate batch-to-batch variability in the synthesis of coordination polymers using this compound as a ligand?

While direct evidence for 1,4-DCN in coordination polymers is limited, methodologies from analogous systems (e.g., silver-based polymers with piperazine-1,4-dicarbonitrile) suggest:

  • Ligand Purity : Pre-purify 1,4-DCN via column chromatography to >98% purity.
  • Stoichiometric Control : Maintain precise metal-to-ligand ratios (e.g., 1:2 for Ag+^+ complexes).
  • Crystallization Conditions : Use slow diffusion of antisolvents (e.g., ether into acetonitrile) to improve crystal uniformity .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?

Conflicting toxicity data often arise from variations in experimental design:

  • Exposure Routes : Compare inhalation, oral, and dermal studies (e.g., ’s inclusion criteria for systemic effects).
  • Species-Specific Responses : Cross-validate findings between human cell lines and rodent models.
  • Dose-Response Analysis : Use benchmark dose modeling (BMD) to identify thresholds for hepatic/renal effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.